Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate can be synthesized through various methods. One common approach involves the reaction of isoquinolinium salts with nucleophilic reagents . For example, the reaction of 3-ethoxycarbonyl isoquinolinium salts with organolithium, alcoholates, and borohydride reagents can yield 1,2-dihydroisoquinoline derivatives . The reaction conditions typically involve the use of dry solvents and controlled temperatures to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis . Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles such as organolithium and alcoholates to form 1,2-disubstituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, sodium methoxide, and organolithium compounds . The reactions are typically carried out in dry solvents like methanol or dichloromethane, under controlled temperatures to ensure the stability of the intermediates .
Major Products Formed
The major products formed from these reactions include 1,2-disubstituted 1,2-dihydroisoquinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules.
Biological Studies: It is used in the study of enzyme interactions and molecular binding.
Industrial Applications: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target . The exact pathways involved in its mechanism of action are still under investigation, but it is known to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate include:
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and applications in medicinal chemistry make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl 1-oxo-2H-isoquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-3-4-8-6-7-13-11(14)10(8)9/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZGJNGLTAJFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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